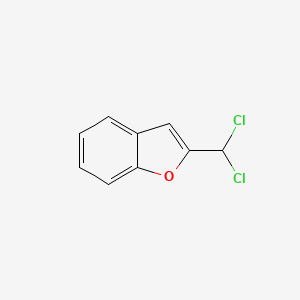

2-(Dichloromethyl)benzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

2-(dichloromethyl)-1-benzofuran |

InChI |

InChI=1S/C9H6Cl2O/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9H |

InChI Key |

YRJKSGHETBIKSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Dichloromethyl Benzofuran and Its Precursors

Strategies for Benzofuran (B130515) Core Construction with Dichloromethyl Functionality

The formation of the benzofuran nucleus bearing a dichloromethyl group at the 2-position can be achieved through several elegant synthetic routes. These methods often involve the careful selection of starting materials and reaction conditions to ensure the desired regioselectivity and functional group tolerance.

Direct Halogenation Approaches to Form the Dichloromethyl Group

A plausible and direct method for the synthesis of 2-(dichloromethyl)benzofuran involves the free-radical halogenation of 2-methylbenzofuran. This approach, while conceptually straightforward, requires careful control of reaction conditions to achieve the desired dichlorination without over-halogenation or undesired side reactions on the benzofuran ring. The reaction typically proceeds by exposing 2-methylbenzofuran to a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (UV irradiation).

The progressive chlorination of the methyl group proceeds through monochlorinated and then dichlorinated intermediates. Controlling the stoichiometry of the chlorinating agent and the reaction time is crucial to maximize the yield of the desired this compound and minimize the formation of 2-(chloromethyl)benzofuran and 2-(trichloromethyl)benzofuran.

Table 1: Reagents for Direct Dichlorination of 2-Methylbenzofuran

| Reagent | Initiator/Condition | Potential Advantages | Potential Challenges |

| N-Chlorosuccinimide (NCS) | AIBN or UV light | Milder, selective | Stoichiometric control needed |

| Sulfuryl Chloride (SO2Cl2) | AIBN or UV light | More reactive | Prone to over-halogenation |

| Chlorine Gas (Cl2) | UV light | Cost-effective | Difficult to handle, less selective |

Detailed research findings on the direct dichlorination of 2-methylbenzofuran are not extensively reported in readily available literature, suggesting that this transformation may present challenges in terms of selectivity and yield.

Ring-Closing Metathesis and Cyclization Strategies for Benzofuran Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various cyclic and heterocyclic systems. In the context of this compound synthesis, an RCM approach would typically involve an appropriately substituted diene precursor. For instance, a substrate such as 1-allyl-2-(3,3-dichloroprop-1-en-2-yloxy)benzene could potentially undergo RCM to form the benzofuran ring with the dichloromethyl group precursor already in place. However, specific examples of this strategy leading directly to this compound are not prevalent in the literature.

General cyclization strategies often involve the intramolecular reaction of a phenol derivative with a suitable side chain. For the synthesis of this compound, a precursor such as a 2-(2-propynyl)phenol derivative bearing a dichloromethyl group on the alkyne terminus could be envisioned to undergo cyclization to the desired product.

Transition-Metal-Catalyzed Annulation and Coupling Reactions

Transition-metal catalysis offers a versatile and efficient platform for the synthesis of benzofurans. Various metals, including palladium, copper, gold, and silver, have been employed to catalyze the formation of the benzofuran core through different mechanistic pathways.

Palladium-catalyzed reactions are widely used for the synthesis of benzofurans. rsc.org A common strategy involves the coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization. To synthesize this compound via this route, a potential precursor would be 3,3-dichloro-1-propyne. The Sonogashira coupling of this alkyne with an o-iodophenol, followed by cyclization, could theoretically yield the target molecule. However, the stability and reactivity of 3,3-dichloro-1-propyne under these conditions would need to be carefully considered.

Another palladium-catalyzed approach is the annulation of phenols with alkynes. This method avoids the pre-functionalization of the phenol component. The reaction of a phenol with an alkyne bearing a dichloromethyl group in the presence of a palladium catalyst could directly lead to the formation of this compound.

Table 2: Potential Palladium-Catalyzed Routes to this compound

| Reaction Type | Precursors | Catalyst System (Example) | Key Transformation |

| Sonogashira Coupling/Cyclization | o-Iodophenol, 3,3-Dichloro-1-propyne | PdCl2(PPh3)2, CuI, Et3N | C-C bond formation followed by intramolecular O-attack |

| Annulation | Phenol, Dichloromethyl-substituted alkyne | Pd(OAc)2, Ligand | C-H activation and C-O bond formation |

Copper-catalyzed reactions have also proven effective for the synthesis of benzofurans. rsc.org These methods often involve the intramolecular cyclization of o-alkynylphenols or the coupling of phenols with various partners. A copper-catalyzed intramolecular cyclization of an o-alkynylphenol precursor functionalized with a dichloromethyl group could be a viable route. For instance, a substrate like 1-(2-hydroxyphenyl)-3,3-dichloroprop-1-yne could potentially cyclize in the presence of a copper catalyst to afford this compound.

Additionally, copper-catalyzed coupling reactions followed by cyclization offer another avenue. The reaction of an o-halophenol with a dichloromethyl-containing building block under copper catalysis could lead to an intermediate that subsequently cyclizes to the desired benzofuran.

Gold and silver catalysts have gained prominence in organic synthesis due to their unique reactivity, particularly in activating alkynes towards nucleophilic attack. nih.govnih.gov Gold-catalyzed intramolecular hydroalkoxylation of o-alkynylphenols is a well-established method for benzofuran synthesis. nih.gov Applying this methodology to a substrate containing a dichloromethyl group on the alkyne, such as 1-(2-hydroxyphenyl)-3,3-dichloroprop-1-yne, could provide a direct route to this compound. The mild reaction conditions often associated with gold catalysis could be advantageous in preserving the dichloromethyl functionality.

Silver-catalyzed cyclization reactions have also been reported for the synthesis of substituted benzofurans. Similar to gold catalysis, a silver-catalyzed intramolecular cyclization of an appropriately substituted o-alkynylphenol could be a potential strategy to construct the this compound scaffold.

Table 3: Potential Gold- and Silver-Catalyzed Routes to this compound

| Catalyst | Precursor | Key Transformation |

| Gold(I) or Gold(III) salts/complexes | 1-(2-Hydroxyphenyl)-3,3-dichloroprop-1-yne | Intramolecular hydroalkoxylation |

| Silver(I) salts (e.g., AgNO3, AgOTf) | 1-(2-Hydroxyphenyl)-3,3-dichloroprop-1-yne | Intramolecular cyclization |

Iron- and Rhodium-Mediated Transformations

Transition metal catalysis provides powerful tools for the synthesis of benzofurans. Iron and rhodium catalysts, in particular, have been employed in various cyclization strategies.

Iron-Catalyzed Syntheses: Iron, being an abundant and low-cost metal, has emerged as an attractive catalyst. One notable approach involves the one-pot synthesis of benzo[b]furans from readily available 1-aryl- or 1-alkylketones. nih.gov This process combines a regioselective iron(III)-catalyzed halogenation of the aryl ring with a subsequent iron- or copper-catalyzed intramolecular O-arylation to form the furan (B31954) ring. nih.gov For instance, the use of iron(III) nitrate has been shown to catalyze both the halogenation and cyclization steps. nih.gov

A variety of iron sources can be utilized, including iron(III) chloride, which can facilitate the intramolecular cyclization of electron-rich α-aryl ketones to afford 3-functionalized benzo[b]furans. This method proceeds via a direct oxidative aromatic C–O bond formation.

| Catalyst System | Starting Material | Product | Yield (%) | Reference |

| Fe(NO₃)₃·9H₂O | 1-Arylketone | 2-Arylbenzo[b]furan | 41-55% | nih.gov |

| FeCl₃ | α-Aryl Ketone | 3-Functionalized Benzo[b]furan | Moderate to Good | nih.gov |

Rhodium-Catalyzed Syntheses: Rhodium catalysts have proven effective in various annulation and cycloaddition reactions to construct the benzofuran skeleton. nih.govacs.org Rhodium(II) catalysts can mediate the reaction of salicylaldehyde and its derivatives with diazocarbonyl compounds to form benzofurans. nih.gov More advanced strategies involve rhodium-catalyzed C-H activation and annulation. For example, a rhodium(III)-catalyzed reaction between salicylaldehydes and diazo compounds can lead to either chromones or benzofurans, depending on the reaction conditions. nih.gov Another approach is the rhodium-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes, which provides a flexible route to fused benzofuran derivatives. nih.gov

| Catalyst | Reactants | Product Type | Reference |

| Rhodium(II) catalyst | Salicylaldehyde, Diazocarbonyl compound | Benzofuran | nih.gov |

| Rhodium(III) catalyst | Salicylaldehyde, Diazo compound | Benzofuran or Chromone | nih.gov |

| Cationic Rhodium(I)/H₈-BINAP | Phenol-linked 1,6-diyne, Alkyne | Fused Benzofuran | nih.gov |

Base-Catalyzed and Acid-Catalyzed Approaches to Benzofuran Scaffolds

Traditional acid and base catalysis remain highly relevant in the synthesis of benzofuran rings, often providing straightforward and efficient pathways.

Base-Catalyzed Approaches: A common base-catalyzed method is the intramolecular cyclization of 2-alkynylphenols. nih.govrsc.org This transition-metal-free approach can provide a range of 2-aryl and 2-alkyl substituted benzofurans in good to excellent yields using readily available bases like cesium carbonate (Cs₂CO₃). nih.govrsc.org The reaction proceeds under mild conditions and is scalable. nih.gov Another classical approach involves the deprotonation of the benzylic position of an arylketone followed by intramolecular cyclization onto a carbonyl group and subsequent acid-catalyzed dehydration. nih.gov

Acid-Catalyzed Approaches: Acid-catalyzed cyclization is a powerful tool for benzofuran synthesis, particularly from precursors like acetals. wuxiapptec.com Polyphosphoric acid (PPA) is a common catalyst for the cyclization of acetal substrates, which proceeds through the formation of an oxonium ion intermediate followed by nucleophilic attack from the aromatic ring. wuxiapptec.com The regioselectivity of this cyclization can be influenced by the electronic properties of the substituents on the aromatic ring. wuxiapptec.com Other acid-catalyzed methods include the cyclodehydration of α-aryloxy ketones. organic-chemistry.org

| Catalysis Type | Precursor | Key Intermediate/Step | Reference |

| Base-Catalyzed | 2-Alkynylphenol | Intramolecular Cyclization | nih.govrsc.org |

| Base-Catalyzed | Arylketone | Benzylic Deprotonation | nih.gov |

| Acid-Catalyzed | Acetal | Oxonium Ion Formation | wuxiapptec.com |

| Acid-Catalyzed | α-Aryloxy Ketone | Cyclodehydration | organic-chemistry.org |

Oxidative Cyclization Pathways

Oxidative cyclization methods offer an alternative strategy for benzofuran synthesis, often involving the formation of a C-O bond under oxidative conditions. A prominent example is the palladium-catalyzed oxidative cyclization of o-alkenylphenols. nih.govresearchgate.net This reaction can proceed via a C-H functionalization mechanism. Furthermore, metal-free oxidative cyclizations have been developed using hypervalent iodine reagents. For instance, the use of (diacetoxyiodo)benzene [PhI(OAc)₂] as a catalyst in the presence of a co-oxidant can efficiently convert 2-hydroxystilbenes into 2-arylbenzofurans. nih.govorganic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes also provides a regioselective, one-pot procedure for polysubstituted benzofurans. rsc.org

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The synthesis of this compound necessitates the preparation of suitable precursors, typically involving the introduction of a functionalized methyl group at the 2-position of the benzofuran ring.

Synthesis of 2-(Halomethyl)benzofurans as Key Intermediates

The most direct precursor to the dichloromethyl group is often the corresponding monochloromethyl derivative. 2-(Chloromethyl)benzofuran is a key intermediate that can be synthesized from benzofuran-2-methanol. A standard method for this conversion is the reaction of benzofuran-2-methanol with thionyl chloride (SOCl₂) in the presence of a small amount of a base like pyridine. prepchem.com This reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by chloride.

Reaction Scheme for the Synthesis of 2-(Chloromethyl)benzofuran:

Reactants: Benzofuran-2-methanol, Thionyl chloride, Pyridine (catalyst)

Solvent: Dichloromethane

Product: 2-(Chloromethyl)benzofuran

Yield: 69% prepchem.com

Regioselective Introduction of Chloromethyl Groups onto Benzofuran Systems

While the synthesis from benzofuran-2-methanol provides a clear route to 2-(chloromethyl)benzofuran, the direct, regioselective chloromethylation of the parent benzofuran ring is more challenging. Electrophilic substitution reactions on benzofuran typically occur at the 2- or 3-position. However, standard chloromethylation conditions (e.g., with formaldehyde and HCl) can be harsh and may lead to polymerization or a mixture of products. The regioselectivity is influenced by the directing effects of the oxygen atom in the furan ring. Specific and mild methods for the regioselective introduction of a chloromethyl group onto an unsubstituted benzofuran are not well-documented in readily available literature, making the functionalization of a pre-substituted benzofuran, such as benzofuran-2-methanol, a more reliable strategy.

Conversion of Monohalogenated Methyl Groups to Dichloromethyl Functionality

The final and crucial step is the conversion of the 2-(chloromethyl)benzofuran intermediate into the target this compound. This transformation involves the introduction of a second chlorine atom at the benzylic-like methyl position. A common method for such conversions is free-radical chlorination.

This can be achieved using various chlorinating agents under conditions that promote the formation of radicals, such as UV irradiation or the use of a radical initiator. A suitable reagent for this purpose is N-chlorosuccinimide (NCS), which can selectively chlorinate benzylic C-H bonds via a radical chain mechanism. The reaction would be initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means. The benzylic position of the 2-(chloromethyl)benzofuran is activated for radical abstraction, facilitating the substitution of a hydrogen atom with a second chlorine atom.

Plausible Reaction Scheme for Dichlorination:

Starting Material: 2-(Chloromethyl)benzofuran

Reagent: N-Chlorosuccinimide (NCS)

Initiator: Azobisisobutyronitrile (AIBN) or UV light

Solvent: An inert solvent such as carbon tetrachloride or benzene (B151609)

Product: this compound

This step would require careful control of the reaction conditions to avoid over-chlorination to a trichloromethyl group or other side reactions.

Optimization of Reaction Conditions and Scalability Considerations in Dichloromethylbenzofuran Synthesis

The efficient synthesis of this compound, a crucial intermediate for various applications, relies heavily on the meticulous optimization of reaction conditions. The primary route to this compound involves the deoxygenative dichlorination of its precursor, 2-formylbenzofuran. This transformation is most commonly achieved using potent chlorinating agents, with phosphorus pentachloride (PCl₅) being a frequently employed reagent. wikipedia.orgresearchgate.net The optimization process is multifaceted, aiming to maximize product yield, minimize the formation of impurities, and ensure the process is scalable and safe for larger-scale production. Key parameters that require careful consideration include the choice of solvent, reaction temperature, and strategies for controlling stoichiometry and managing side reactions.

Solvent Effects and Temperature Optimization

Solvent Effects: The ideal solvent for this reaction must be inert to the highly reactive chlorinating agent (e.g., PCl₅). Protic solvents such as water or alcohols are entirely unsuitable as they react violently with phosphorus pentachloride. wikipedia.org The solvent's primary roles are to dissolve the starting material, 2-formylbenzofuran, and to facilitate heat transfer for maintaining a stable reaction temperature. Aprotic solvents, particularly chlorinated hydrocarbons like carbon tetrachloride (CCl₄) or chloroform (CHCl₃), are often preferred. Non-polar aromatic solvents such as benzene or toluene can also be used. The choice of solvent can influence the reaction rate and the solubility of intermediates and the PCl₅ itself. Inadequate solubility can lead to a heterogeneous mixture, slowing down the reaction and potentially leading to incomplete conversion.

Table 1: Illustrative Solvent Effects on the Dichlorination of 2-Formylbenzofuran This table presents representative data based on established principles of deoxygenative chlorination reactions.

| Solvent | Boiling Point (°C) | Dielectric Constant | Typical Reaction Time (h) | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 77 | 2.2 | 4-6 | 85-90 | Inert, good solubility for reactants. Phased out due to toxicity. |

| Chloroform (CHCl₃) | 61 | 4.8 | 5-7 | 80-85 | Good solvent, but lower boiling point may limit temperature range. |

| Benzene | 80 | 2.3 | 4-6 | 82-88 | Effective non-polar solvent. |

| Dichloromethane (DCM) | 40 | 9.1 | 6-8 | 75-80 | Lower boiling point requires longer reaction times or pressurized systems. |

Temperature Optimization: The reaction of aldehydes with phosphorus pentachloride is typically exothermic. researchgate.net Without proper temperature control, localized overheating can occur, leading to the formation of undesired side products and thermal decomposition, significantly reducing the yield and purity of the final product. The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the chlorinating agent. After the initial addition, the temperature may be gradually raised to complete the reaction. The optimal temperature is a trade-off between reaction rate and selectivity. While higher temperatures accelerate the conversion, they also increase the likelihood of side reactions, such as chlorination on the benzofuran ring or polymerization. A systematic study to determine the ideal temperature profile is crucial for maximizing the yield of this compound.

Table 2: Representative Effect of Temperature on Dichlorination Yield This table illustrates the general relationship between temperature, reaction time, and yield for the dichlorination of an aromatic aldehyde.

| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Selectivity |

|---|---|---|---|

| 0 → 25 (Room Temp.) | 12 | 75 | Moderate |

| 40 | 6 | 88 | Good |

| 60 | 3 | 92 | High |

| 80 | 1.5 | 85 | Decreased (more impurities) |

Ligand Design and Catalyst Loading

In the context of converting 2-formylbenzofuran to this compound using stoichiometric reagents like phosphorus pentachloride, the concepts of "ligand design" and "catalyst loading" are not directly applicable. This specific transformation is a stoichiometric deoxygenative chlorination, where PCl₅ is consumed in the reaction and is not a catalyst. wikipedia.org

While the direct dichlorination step is stoichiometric, alternative catalytic approaches for related transformations are an area of modern research. For example, some deoxygenative chlorinations of aldehydes and alcohols can be achieved using systems like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄). researchgate.netresearchgate.net In such a system, the optimization of catalyst loading would be a key parameter to investigate to achieve high efficiency and turnover numbers. Future research could explore the development of a catalytic cycle for the direct dichloromethylation of the formyl group on the benzofuran ring, which would represent a significant advancement in terms of atom economy and sustainability.

Yield Enhancement and Side-Product Minimization

Maximizing the yield of this compound requires a focused effort on minimizing the formation of side products. The high reactivity of phosphorus pentachloride necessitates strict control over reaction parameters to ensure it reacts selectively with the formyl group.

Key Strategies for Yield Enhancement:

Anhydrous Conditions: Phosphorus pentachloride reacts readily with water to produce phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). wikipedia.org Any moisture present in the reactants or solvent will consume the PCl₅, reducing the amount available for the desired reaction and introducing acidic byproducts that can catalyze further unwanted reactions. Therefore, the use of thoroughly dried solvents and glassware is mandatory.

Stoichiometric Control: The molar ratio of 2-formylbenzofuran to PCl₅ is a critical variable. Using a slight excess of PCl₅ can help drive the reaction to completion. However, a large excess should be avoided as it can promote side reactions and complicates the purification process.

Controlled Reagent Addition: As the reaction is exothermic, adding the PCl₅ portion-wise or as a solution dropwise to the aldehyde solution at a low temperature helps to dissipate heat and maintain control over the reaction.

Effective Workup: The primary byproduct of the reaction is phosphorus oxychloride (POCl₃). wikipedia.org A careful aqueous workup is required to hydrolyze the remaining PCl₅ and the POCl₃ byproduct. This is often done by slowly pouring the reaction mixture onto crushed ice, followed by extraction of the organic product.

Table 3: Common Side Products and Minimization Strategies

| Side Product | Formation Pathway | Minimization Strategy |

|---|---|---|

| 2-(Chloro(hydroxy)methyl)benzofuran | Incomplete reaction or premature hydrolysis of intermediates. | Ensure sufficient reaction time and temperature; use a slight excess of PCl₅; maintain strictly anhydrous conditions until workup. |

| 2-Benzofurancarbonyl chloride | Side reaction pathway, especially if reaction conditions are not optimized. | Precise temperature control; optimization of stoichiometry. |

| Chlorinated Benzofuran Ring | Over-reactivity of PCl₅ at elevated temperatures. | Maintain optimal reaction temperature; avoid prolonged reaction times at high temperatures. |

By systematically optimizing these conditions, it is possible to develop a robust and scalable process for the synthesis of this compound with high yield and purity, suitable for both laboratory and industrial production.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Dichloromethyl Benzofuran

Reactivity of the Dichloromethyl Moiety

The geminal dichloride structure at the 2-position of the benzofuran (B130515) ring, analogous to a benzylic position, is the primary center of reactivity. This moiety is susceptible to nucleophilic attack, can participate in radical processes, and serves as a precursor to valuable carbonyl derivatives.

Nucleophilic Substitution Reactions at the Dichloromethyl Carbon

The carbon atom of the dichloromethyl group is electrophilic and can undergo nucleophilic substitution through mechanisms analogous to those of benzylic halides. The specific pathway, whether SN1 or SN2, is influenced by the reaction conditions, the nature of the nucleophile, and the stability of potential intermediates.

A plausible SN1-type mechanism would involve the initial departure of a chloride ion to form a resonance-stabilized α-chlorobenzofuran-2-ylmethyl cation. The positive charge is delocalized into the benzofuran ring, which enhances the stability of this intermediate and facilitates its formation. Subsequent attack by a nucleophile would yield the monosubstituted product. The reaction could proceed further to replace the second chlorine atom.

Alternatively, a direct SN2 displacement is also possible, where a strong nucleophile attacks the electrophilic carbon, leading to the inversion of stereochemistry (if a chiral center were present) and displacement of a chloride ion in a single concerted step. Given the steric accessibility of the dichloromethyl carbon, this pathway is highly feasible.

While specific studies on 2-(dichloromethyl)benzofuran are not extensively detailed in the literature, the reactivity can be inferred from the behavior of similar benzylic and heterocyclic gem-dihalides. A variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, could potentially be employed to generate a diverse array of 2-substituted benzofuran derivatives.

Table 1: Potential Products from Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Potential Product(s) |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | 2-Formylbenzofuran (via hydrolysis) |

| Alkoxide (RO⁻) | Sodium Methoxide | 2-(Dimethoxymethyl)benzofuran |

| Cyanide (CN⁻) | Sodium Cyanide | 2-(Dicyanomethyl)benzofuran |

This interactive table is based on predicted reactivity patterns.

Radical Pathways Involving the Dichloromethyl Group

The dichloromethyl group can also engage in reactions via free-radical intermediates. The formation of this compound can itself be achieved through the free-radical halogenation of 2-methylbenzofuran. rsc.org Studies on the halogenation of 2,3-dimethylbenzofuran (B1586527) have shown that reaction conditions favoring a free-radical mechanism lead to substitution at the 2-methyl group. rsc.org This indicates the stability of the benzofuran-2-ylmethyl radical intermediate.

This process typically involves three stages:

Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) initiated by UV light or a radical initiator to form halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of 2-methylbenzofuran, forming a stable, resonance-delocalized benzofuran-2-ylmethyl radical. This radical then reacts with another halogen molecule to form 2-(halomethyl)benzofuran and a new halogen radical, which continues the chain reaction. Repeated propagation steps lead to the formation of the dichloromethyl group.

Termination: The reaction ceases when radicals combine with each other.

Once formed, the C-Cl bonds in this compound could undergo further radical reactions. For instance, under radical-promoting conditions, a chlorine atom could be abstracted to form a 2-(chloromethyl)benzofuran-2-yl radical, which could then participate in various radical-mediated bond-forming reactions.

Potential for Aldehyde or Carboxylic Acid Derivatives via Hydrolysis/Oxidation

The dichloromethyl group is a masked carbonyl group and can be readily converted into an aldehyde or a carboxylic acid. This transformation represents a synthetically valuable pathway for the functionalization of the benzofuran core.

Hydrolysis to Aldehyde: The hydrolysis of the gem-dichloro group leads to the formation of 2-formylbenzofuran. This reaction typically proceeds by nucleophilic substitution of the chlorine atoms by water or hydroxide ions. The resulting intermediate, a geminal diol (2-(dihydroxymethyl)benzofuran), is generally unstable and rapidly loses a molecule of water to yield the corresponding aldehyde. This transformation can often be facilitated by acid or base catalysis.

Oxidation to Carboxylic Acid: The resulting aldehyde, 2-formylbenzofuran, can be further oxidized to benzofuran-2-carboxylic acid using standard oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). Alternatively, direct oxidative hydrolysis of the dichloromethyl group to the carboxylic acid may be possible under specific conditions.

Table 2: Products of Hydrolysis and Oxidation

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Hydrolysis | 2-Formylbenzofuran |

This interactive table outlines the synthetic pathway from the dichloromethyl compound to the corresponding aldehyde and carboxylic acid.

Transformations of the Benzofuran Heterocycle in the Presence of the Dichloromethyl Group

The dichloromethyl substituent can influence the reactivity of the benzofuran ring system and can also be a participant in more complex transformations that modify the heterocycle itself.

Dearomatization Reactions of the Benzofuran Ring

Dearomatization reactions convert flat, aromatic systems into three-dimensional cyclic structures, providing rapid access to complex molecular scaffolds. Benzofurans can undergo dearomatization through various strategies, including cycloadditions and radical additions. The electronic nature of the 2-(dichloromethyl) group, being electron-withdrawing, would be expected to influence the susceptibility of the benzofuran ring to such reactions.

An electron-withdrawing group at the 2-position can make the furan (B31954) ring more electron-deficient, potentially facilitating dearomatization pathways that involve nucleophilic or radical addition to the C2-C3 double bond. While specific examples utilizing this compound as a substrate are scarce, it is conceivable that it could participate in dearomative functionalization, leading to substituted 2,3-dihydrobenzofuran (B1216630) derivatives.

Intramolecular Cyclization Cascades Facilitated by Dichloromethyl Reactivity

The dichloromethyl group can serve as an anchor point for initiating intramolecular cyclization cascades, provided a suitable nucleophilic or reactive partner is present elsewhere in the molecule. Although documented examples for this compound are not prominent, hypothetical pathways can be proposed based on established chemical principles.

For example, if a nucleophilic moiety were tethered to the benzofuran ring (e.g., at the C3 or C4 position), an intramolecular nucleophilic substitution could occur. The reaction could proceed in a stepwise manner, with the internal nucleophile first displacing one chloride ion to form a new ring, followed by a subsequent reaction involving the second chlorine.

A hypothetical cascade could be envisioned as follows:

A this compound derivative bearing a tethered nucleophile (e.g., a hydroxyl or amino group) is synthesized.

Under basic conditions, the nucleophile attacks the dichloromethyl carbon, displacing the first chloride ion and forming a new heterocyclic ring fused to the benzofuran system.

The remaining chloromethyl group on the newly formed ring system could then be a handle for further functionalization or a second intramolecular cyclization if another reactive site is available.

Such cascade reactions, initiated by the versatile reactivity of the dichloromethyl group, represent a powerful potential strategy for the rapid construction of complex, polycyclic heterocyclic systems based on the benzofuran scaffold.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzofuran ring system is generally susceptible to electrophilic aromatic substitution. However, the presence of the dichloromethyl group (-CHCl2) at the 2-position significantly influences the reactivity and regioselectivity of these reactions on the benzene moiety. The -CHCl2 group is a moderate deactivating group due to its electron-withdrawing inductive effect, which reduces the electron density of the entire benzofuran ring system, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzofuran. psiberg.commasterorganicchemistry.comuci.edulibretexts.org

In general, for benzofuran itself, electrophilic substitution on the benzene ring is less favored than on the furan ring. When it does occur, substitution is often observed at the 4, 5, 6, and 7-positions. The precise location of substitution on the benzene moiety of this compound would depend on the specific electrophile and reaction conditions, with the interplay of inductive and resonance effects determining the final regiochemical outcome.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Predicted Major Product(s) | Rationale |

| Nitrating Mixture (HNO₃/H₂SO₄) | 4-Nitro-2-(dichloromethyl)benzofuran and/or 6-Nitro-2-(dichloromethyl)benzofuran | The directing effect of the furan oxygen favors ortho and para substitution on the benzene ring. |

| Bromine (Br₂) with Lewis Acid | 4-Bromo-2-(dichloromethyl)benzofuran and/or 6-Bromo-2-(dichloromethyl)benzofuran | Similar to nitration, halogenation is expected to occur at the 4 or 6-position. |

| Acyl Chloride with Lewis Acid | 4-Acyl-2-(dichloromethyl)benzofuran and/or 6-Acyl-2-(dichloromethyl)benzofuran | Friedel-Crafts acylation would likely follow the same regiochemical preference. |

| Note: This table is based on established principles of electrophilic aromatic substitution and the known directing effects of substituents on the benzofuran ring. Experimental verification for this compound is not widely available in the reviewed literature. |

Cycloaddition Reactions of the Furan Ring

The furan ring of benzofuran can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. However, the aromatic character of the benzofuran system makes the furan ring less reactive in [4+2] cycloadditions compared to furan itself. The reaction often requires forcing conditions or the use of highly reactive dienophiles. acs.orgacs.orgmdpi.com

The presence of the electron-withdrawing dichloromethyl group at the 2-position is expected to further decrease the electron density of the furan ring, thereby reducing its reactivity as a diene in normal electron demand Diels-Alder reactions. Conversely, this electron-deficient furan ring might be more susceptible to inverse electron demand Diels-Alder reactions with electron-rich dienophiles.

Benzofuran can also undergo [2+2] cycloaddition reactions, particularly photochemical cycloadditions. youtube.comresearchgate.net The substitution at the 2-position with a dichloromethyl group could influence the stereochemical outcome of such reactions.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Dienophile/Reactant | Expected Reactivity | Potential Product Type |

| [4+2] Diels-Alder (Normal Demand) | Maleic anhydride | Low | Adduct across the furan ring |

| [4+2] Diels-Alder (Inverse Demand) | Electron-rich alkene | Moderate to High | Adduct across the furan ring |

| [2+2] Photocycloaddition | Alkene | Moderate | Cyclobutane derivative |

| Note: This table presents potential cycloaddition pathways based on the known reactivity of the benzofuran ring and the electronic effect of the dichloromethyl substituent. Specific experimental data for this compound is limited. |

Detailed Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are scarce, the general mechanistic pathways for the reactions of benzofurans can be extrapolated to this compound.

Elucidation of Reaction Intermediates

In electrophilic aromatic substitution reactions, the key intermediates are resonance-stabilized carbocations, often referred to as sigma complexes or arenium ions. For substitution on the benzene moiety of this compound, the attack of an electrophile would lead to the formation of a sigma complex where the positive charge is delocalized over the benzene ring and can be partially stabilized by the lone pair of the furan oxygen. The relative stability of the different possible sigma complexes (attack at positions 4, 5, 6, or 7) will determine the regiochemical outcome.

In cycloaddition reactions , the mechanism can be either concerted or stepwise. For a concerted [4+2] Diels-Alder reaction, the reaction proceeds through a single, cyclic transition state. In a stepwise mechanism, which might be favored in some photochemical [2+2] cycloadditions, a diradical or zwitterionic intermediate could be formed. The nature of the dichloromethyl group could influence the stability of these intermediates.

Transition State Analysis in Catalytic Reactions

Many reactions involving benzofurans are catalyzed by transition metals. researchgate.netnih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions are common for the functionalization of benzofurans. While no specific catalytic reactions involving this compound were found in the reviewed literature, a hypothetical catalytic cycle for a cross-coupling reaction would involve intermediates such as oxidative addition complexes, transmetalation intermediates, and reductive elimination transition states. Computational studies, often employing Density Functional Theory (DFT), are powerful tools for analyzing the structures and energies of these transition states, providing insights into the reaction mechanism and selectivity. physchemres.org

Kinetic and Thermodynamic Considerations for Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic properties of the dichloromethyl substituent.

Kinetic Considerations: The electron-withdrawing nature of the -CHCl2 group increases the activation energy for electrophilic aromatic substitution by destabilizing the positively charged transition state leading to the sigma complex. This results in a slower reaction rate compared to unsubstituted benzofuran. For cycloaddition reactions, the kinetic barrier would also be affected; for normal electron demand Diels-Alder reactions, the rate would likely be slower.

Table 3: Illustrative Kinetic and Thermodynamic Parameters

| Reaction | Parameter | Influence of 2-(Dichloromethyl) Group |

| Electrophilic Nitration | Rate Constant (k) | Decreased |

| Activation Energy (Ea) | Increased | |

| [4+2] Cycloaddition | Equilibrium Constant (Keq) | Dependent on dienophile |

| Gibbs Free Energy (ΔG) | Dependent on dienophile | |

| Note: This table provides a qualitative illustration of the expected kinetic and thermodynamic effects of the 2-(dichloromethyl) group. Quantitative data is not available in the public domain. |

Computational Chemistry and Theoretical Characterization of 2 Dichloromethyl Benzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed understanding of molecular systems at the electronic level. For 2-(Dichloromethyl)benzofuran, these methods can predict a variety of properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become one of the most successful and widely used methods in computational chemistry for studying the electronic structure of molecules. physchemres.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (a minimum on the potential energy surface).

Table 1: Predicted Molecular Geometry Parameters for a Benzofuran (B130515) Core (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-31G(d,p)) |

|---|---|

| C-C bond length (aromatic) | ~1.39 - 1.41 Å |

| C-O bond length (furan ring) | ~1.36 Å |

| C=C bond length (furan ring) | ~1.35 Å |

| C-Cl bond length | ~1.78 Å |

| O-C-C bond angle (furan ring) | ~106° |

| C-C-Cl bond angle | ~110° |

Note: This table is illustrative and based on general values for similar structural motifs. Precise calculations for this compound would be required for accurate data.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The energy and localization of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the dichloromethyl group is expected to lower the energy of the LUMO, potentially making the molecule a good electrophile. FMO analysis can identify the specific atoms or regions of the molecule where the HOMO and LUMO are localized, thus predicting the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.5 | Nucleophilic character, electron donation |

| LUMO | -1.2 | Electrophilic character, electron acceptance |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Note: These energy values are hypothetical and serve to illustrate the concept. Actual values would be obtained from specific quantum chemical calculations for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. wolfram.comavogadro.cc The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wolfram.com Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the benzofuran ring and the chlorine atoms, indicating their nucleophilic character. Conversely, regions with a positive potential (blue), likely around the hydrogen atoms of the benzene (B151609) ring and the carbon atom of the dichloromethyl group, would represent electrophilic sites. This visual representation of charge distribution aids in understanding intermolecular interactions and predicting sites for chemical reactions. nih.gov

Modeling of Reaction Mechanisms and Energy Profiles

By mapping the potential energy surface, computational methods can delineate the step-by-step mechanism of a reaction. nih.gov For reactions involving this compound, this would involve identifying the structures of all reactants, transition states, intermediates, and products. The energy of each of these species can be calculated, allowing for the determination of activation barriers and reaction enthalpies. acs.org

This approach can be applied to both uncatalyzed reactions and those involving a catalyst. In catalyzed pathways, the computational model would include the catalyst, and the calculations would aim to elucidate how the catalyst lowers the activation energy of the reaction. For example, in a hypothetical hydrolysis reaction, DFT calculations could be used to compare the energy profile of the direct reaction with water versus a pathway catalyzed by an acid or a base.

Many chemical reactions can yield multiple products, and predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is a significant challenge. Computational modeling can address this by comparing the activation energies of the transition states leading to the different possible products. researchgate.netresearchgate.net The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major one.

For instance, in a Diels-Alder reaction involving this compound as a dienophile, computational studies could predict whether the reaction will favor the ortho, meta, or para isomer, and whether the endo or exo stereoisomer will be preferentially formed. nih.gov By analyzing the geometries and energies of the competing transition states, a rationalization for the observed or predicted selectivity can be obtained. mdpi.com

Table 3: List of Compound Names

| Compound Name |

|---|

Solvent Effects in Computational Models of Reactivity

The chemical reactivity of this compound is significantly influenced by the surrounding solvent environment. Computational models, particularly those incorporating the Polarizable Continuum Model (PCM) or the SMD implicit solvation model, are employed to simulate these solvent effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of thermodynamic and kinetic parameters in different environments. nih.govrsc.org

DFT calculations on related benzofuran derivatives have demonstrated that solvent polarity can have a marked impact on reaction pathways and energetics. rsc.orgresearchgate.net For instance, in studies of antioxidant activity of benzofuran derivatives, the bond dissociation enthalpy (BDE) of hydroxyl groups, a key parameter for radical scavenging, was found to be solvent-dependent. rsc.orgresearchgate.net While specific computational studies on the reactivity of this compound are not extensively documented, general principles from related compounds suggest that polar solvents would stabilize polar transition states and intermediates, thereby influencing reaction rates and mechanisms.

For example, a hypothetical study on the nucleophilic substitution of one of the chlorine atoms in the dichloromethyl group would likely show a significant rate enhancement in polar solvents compared to the gas phase or nonpolar solvents. The computational approach to model such a reaction would involve optimizing the geometries of the reactants, transition state, and products in the gas phase and in various solvents (e.g., water, methanol, DMSO). The calculated activation energies and reaction energies in each medium would provide a quantitative measure of the solvent effect.

Table 1: Hypothetical Calculated Solvent Effects on the Activation Energy of a Nucleophilic Substitution Reaction of this compound

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 35.2 |

| Toluene | 2.4 | 30.5 |

| Acetone | 20.7 | 25.1 |

| Methanol | 32.6 | 23.8 |

| Water | 78.4 | 22.5 |

Note: The data in this table is illustrative and based on general trends observed for similar reactions in computational studies.

Spectroscopic Feature Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic features of molecules, which can be correlated with experimental data for structural elucidation and characterization.

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. liverpool.ac.uk By calculating the magnetic shielding tensors of the nuclei in a molecule, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, the corresponding chemical shifts can be predicted. liverpool.ac.uk These theoretical predictions, when compared to experimental spectra, can aid in the assignment of signals and the confirmation of the molecular structure.

Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C2 | - | 155.8 |

| C3 | 6.85 | 112.3 |

| C4 | 7.55 | 124.5 |

| C5 | 7.30 | 123.1 |

| C6 | 7.40 | 121.9 |

| C7 | 7.60 | 111.8 |

| C3a | - | 128.7 |

| C7a | - | 154.9 |

| CH(Cl)2 | 6.70 | 65.4 |

Note: The data in this table is illustrative and based on typical chemical shifts for substituted benzofurans. The actual values would require specific DFT calculations for this compound.

Vibrational Frequency Analysis (FT-IR) for Functional Group Identification

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental Fourier-transform infrared (FT-IR) spectra. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with the peaks in an experimental FT-IR spectrum.

For this compound, computational analysis would predict characteristic vibrational modes for the benzofuran ring system and the dichloromethyl group. For instance, C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm-1 region, while C-O-C stretching of the furan (B31954) ring would appear at lower frequencies. The C-Cl stretching vibrations of the dichloromethyl group would also have characteristic frequencies.

Table 3: Hypothetical Predicted and Experimental FT-IR Frequencies (cm-1) for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm-1) (Scaled) | Expected Experimental Range (cm-1) |

| Aromatic C-H Stretch | 3080 | 3100-3000 |

| C=C Aromatic Stretch | 1610, 1590, 1480 | 1625-1440 |

| C-O-C Asymmetric Stretch | 1250 | 1270-1230 |

| C-Cl Stretch | 780, 750 | 800-600 |

Note: The data in this table is illustrative. The predicted frequencies are hypothetical and would need to be calculated specifically for this compound.

UV-Vis Absorption Spectral Prediction for Electronic Transitions

Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgrsc.org By calculating the excitation energies and oscillator strengths of electronic transitions, the absorption maxima (λmax) can be predicted. These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and the molecular orbitals involved. mdpi.com

For this compound, TD-DFT calculations would likely predict strong π→π* transitions characteristic of the benzofuran chromophore. The substitution at the 2-position with a dichloromethyl group may cause a slight shift in the absorption maxima compared to unsubstituted benzofuran. The choice of the functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions of UV-Vis spectra. arxiv.org

Table 4: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Predicted λmax (nm) | Main Electronic Transition |

| Hexane | 278 | π→π |

| Ethanol | 282 | π→π |

| Acetonitrile (B52724) | 281 | π→π* |

Note: The data in this table is illustrative and based on typical UV-Vis absorption for benzofuran derivatives. Actual values would require specific TD-DFT calculations for this compound.

Applications of 2 Dichloromethyl Benzofuran As a Synthetic Building Block and in Functional Materials Research

Utilization as a Versatile Synthon in Complex Molecule Synthesis

The dichloromethyl group can be chemically transformed into other functional groups, making 2-(dichloromethyl)benzofuran a valuable starting material for creating more complex molecules.

Precursor for Advanced Heterocyclic Scaffolds

The dichloromethyl group can serve as a precursor to an aldehyde or a carboxylic acid group at the 2-position of the benzofuran (B130515) ring. This transformation opens up pathways to a wide array of advanced heterocyclic scaffolds. For instance, the resulting 2-formylbenzofuran can undergo condensation reactions with various nucleophiles to form fused heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Transformation | Intermediate | Reactant | Resulting Heterocycle |

| This compound | Hydrolysis | 2-Formylbenzofuran | Hydrazine | Pyrazolo[1,5-a]benzofuran |

| This compound | Hydrolysis | 2-Formylbenzofuran | Hydroxylamine | Isoxazolo[2,3-a]benzofuran |

| This compound | Hydrolysis | 2-Formylbenzofuran | Amidines | Pyrimido[1,2-a]benzofuran |

| This compound | Oxidation | Benzofuran-2-carboxylic acid | o-Phenylenediamine | Benzimidazolo[1,2-a]benzofuran |

This table presents hypothetical synthetic pathways based on known chemical reactions.

These synthetic routes are foundational in medicinal chemistry and drug discovery, where benzofuran-containing heterocycles are known to exhibit a broad spectrum of biological activities. nih.govijrar.comresearchgate.netscienceopen.com

Role in the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems

The reactivity of the dichloromethyl group can also be exploited to construct polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. mun.canih.govresearchgate.net Through reactions such as Friedel-Crafts alkylation with aromatic compounds, the benzofuran nucleus can be annulated with additional benzene (B151609) rings. Subsequent cyclization and aromatization steps would lead to the formation of complex PAH structures incorporating a benzofuran moiety. These types of reactions are instrumental in creating novel materials with unique electronic and photophysical properties.

Incorporation into Natural Product Analogues (Synthetic Pathways Only)

Many natural products contain the benzofuran core structure. scienceopen.comrsc.org this compound could potentially be used in the synthesis of analogues of these natural products. By converting the dichloromethyl group into a suitable functional group, it can be coupled with other synthetic intermediates to build up the carbon skeleton of the target molecule. This approach allows for the systematic modification of the natural product's structure to study structure-activity relationships and develop new therapeutic agents. For example, the introduction of a formyl group via hydrolysis of the dichloromethyl group would allow for Wittig-type reactions to extend carbon chains, a common strategy in natural product synthesis.

Potential in Materials Science and Polymer Chemistry

The unique electronic properties of the benzofuran ring system make it an attractive component for functional organic materials. The dichloromethyl group provides a convenient point of attachment or polymerization.

Monomer or Intermediate in Polymer Design

Halogenated organic molecules are frequently used as monomers in various polymerization reactions. rsc.orgrsc.org this compound could potentially be used as a monomer in condensation polymerization reactions. For example, reaction with diols or diamines could lead to the formation of polyesters or polyamides containing the benzofuran unit in the polymer backbone. Such polymers may exhibit interesting thermal and mechanical properties.

Furthermore, the chlorine atoms could be substituted by other functional groups, allowing for post-polymerization modification to fine-tune the material's properties. Halogenated polymers have been used as initiators for atom transfer radical polymerization (ATRP) to create graft or brush copolymers. rsc.org

Building Block for Functional Organic Materials (e.g., Optoelectronic Applications)

Benzofuran derivatives are known to possess interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netacs.org The dichloromethyl group of this compound can be transformed into various substituents that can modulate the electronic properties of the benzofuran system. For instance, conversion to an aldehyde followed by Knoevenagel condensation with active methylene compounds can introduce electron-withdrawing groups, which can influence the HOMO-LUMO energy levels and emission characteristics of the resulting molecule. acs.org

Table 2: Potential Functionalization of this compound for Optoelectronic Materials

| Functionalization Reaction | Reagent | Resulting Functional Group | Potential Application |

| Hydrolysis, then Knoevenagel Condensation | Malononitrile | 2-(2,2-Dicyanovinyl)benzofuran | Electron-transporting material |

| Suzuki Coupling (after conversion to boronic ester) | Aryl halides | 2-Arylbenzofuran | Hole-transporting material / Emitter |

| Stille Coupling (after conversion to stannane) | Aryl halides | 2-Arylbenzofuran | Hole-transporting material / Emitter |

This table illustrates hypothetical functionalizations for tuning optoelectronic properties.

The ability to systematically modify the benzofuran core through the dichloromethyl handle makes this compound a potentially valuable building block for the rational design of new organic materials with tailored optoelectronic properties.

Applications in Dye Chemistry (Synthetic Aspects)

The synthesis of dyes often relies on the condensation of heterocyclic aldehydes with active methylene compounds or electron-rich aromatic and heteroaromatic systems. As a masked aldehyde, this compound serves as a strategic starting material for the preparation of various classes of dyes incorporating the benzofuran moiety. The in situ or explicit conversion of the dichloromethyl group to a formyl group provides a reactive handle for the construction of chromophoric systems.

Styryl Dyes: The Knoevenagel condensation of benzofuran-2-carboxaldehyde (derived from this compound) with compounds containing active methylene groups, such as malononitrile, cyanoacetic esters, or barbituric acid, leads to the formation of styryl dyes. These dyes are characterized by a donor-π-acceptor (D-π-A) structure, where the benzofuran ring can act as a part of the conjugated bridge or as a donor/acceptor auxiliary, influencing the photophysical properties of the final dye. The electron-donating or -withdrawing nature of substituents on the benzofuran ring and the active methylene component allows for the fine-tuning of the absorption and emission wavelengths.

Methine and Cyanine Dyes: Condensation of benzofuran-2-carboxaldehyde with quaternary salts of heterocyclic compounds containing an active methyl group (e.g., picolinium, lepidinium, or benzothiazolium salts) in the presence of a base affords methine and cyanine dyes. The extended π-conjugation in these molecules often results in absorption in the visible and near-infrared (NIR) regions, making them suitable for applications in materials science and as biological probes. The benzofuran nucleus in these dyes can significantly impact their thermal and photochemical stability.

Table 1: Representative Dye Structures Derivable from this compound

| Dye Class | General Structure | R (from active methylene compound) |

| Styryl Dye | CN, COOR', CONH2 | |

| Merocyanine Dye | Varies (e.g., rhodanine, barbituric acid) | |

| Cyanine Dye | Varies (e.g., quinoline, benzothiazole) |

Note: The table presents generalized structures to illustrate the synthetic potential. Specific examples would be contingent on the chosen reactants and reaction conditions.

Development of Novel Synthetic Reagents and Catalysts Derived from this compound

The dichloromethyl group of this compound is a versatile functional handle that can be transformed into various other groups, enabling the synthesis of novel reagents and ligands for catalysis.

Phosphine Ligands: The reaction of this compound with phosphines or their derivatives can potentially lead to the formation of benzofuran-containing phosphine ligands. For example, reaction with a metal phosphide followed by further elaboration could yield ligands where the benzofuran moiety can influence the steric and electronic properties of the resulting metal complex. Such ligands are of interest in homogeneous catalysis, particularly in cross-coupling reactions.

N-Heterocyclic Carbene (NHC) Precursors: The dichloromethyl group can be a precursor for the synthesis of imidazolium or other azolium salts, which are the direct precursors to N-heterocyclic carbenes (NHCs). For instance, reaction with a diamine could initiate a cyclization to form the heterocyclic ring of the NHC precursor. NHCs are a crucial class of ligands in modern catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. The incorporation of a benzofuran scaffold could modulate the catalytic activity and selectivity of the corresponding NHC-metal complexes.

Table 2: Potential Reagents and Catalyst Precursors from this compound

| Reagent/Precursor Type | Potential Synthetic Route | Potential Application |

| Benzofuran-2-phosphine | Reaction with metal phosphides | Ligand for cross-coupling reactions |

| Benzofuran-functionalized imidazolium salt | Reaction with N,N'-disubstituted ethylenediamine | NHC carbene precursor for metathesis or C-H activation |

| Benzofuran-2-thiomethyl ether | Reaction with thiols | Synthetic intermediate |

Applications in Agrochemical Research (Synthetic Compound Design)

Benzofuran derivatives have been investigated for their potential as agrochemicals, exhibiting a range of biological activities including insecticidal, fungicidal, and herbicidal properties. The design of new agrochemicals often involves the exploration of novel scaffolds and the modification of existing ones to improve efficacy, selectivity, and environmental profile.

The this compound moiety can be incorporated into potential agrochemical candidates, where the halogenated methyl group itself might contribute to the biological activity or serve as a point for further functionalization. The lipophilicity and electronic properties of the benzofuran ring can be tailored by introducing substituents, which is a common strategy in agrochemical design to optimize the interaction with biological targets.

Structure-activity relationship (SAR) studies of benzofuran-based pesticides have shown that the nature and position of substituents on the benzofuran ring are critical for their biological activity. For example, certain carbamate insecticides are derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol researchgate.net. While not a direct derivative, this highlights the importance of the benzofuran core in pesticide development. The introduction of a dichloromethyl group at the 2-position offers a unique substitution pattern for the exploration of new agrochemical entities.

Table 3: Hypothetical Agrochemical Scaffolds Incorporating the this compound Moiety

| Agrochemical Class | Hypothetical Structure | Potential Target |

| Insecticide | Insect nervous system | |

| Fungicide | Fungal cell membrane or metabolic pathways | |

| Herbicide | Plant-specific enzymes |

Note: These structures are hypothetical and intended to illustrate the potential for incorporating the this compound unit into agrochemical design based on known active scaffolds.

Analytical Methodologies for Complex Mixtures Containing 2 Dichloromethyl Benzofuran

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2-(Dichloromethyl)benzofuran from starting materials, byproducts, and other impurities. The choice of technique depends on the volatility and polarity of the analytes and the specific analytical goal, such as purity assessment or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like benzofuran (B130515) derivatives. sciresjournals.comnih.gov In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns, allowing for unambiguous identification. researchgate.net

For this compound, GC-MS analysis would provide a detailed profile of a reaction mixture, separating the target compound from residual solvents, unreacted starting materials, and isomeric byproducts. The resulting mass spectrum is expected to show a distinct molecular ion peak ([M]⁺) and specific fragmentation patterns corresponding to the loss of chlorine atoms (Cl) or the dichloromethyl group (•CHCl₂). These fragmentation patterns are critical for distinguishing between structural isomers, which may have similar retention times but different mass spectra. researchgate.netnih.gov

Table 1: Illustrative GC-MS Parameters for Benzofuran Derivative Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Separation based on polarity and boiling point. |

| Injector Temp. | 290 °C | Ensures complete vaporization of the sample. researchgate.net |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 20 °C/min | Separates compounds with a wide range of boiling points. researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragment patterns. sciresjournals.com |

| Mass Analyzer | Quadrupole or Ion Trap | Filters fragments based on their mass-to-charge ratio (m/z). |

Note: This table presents typical starting parameters; method optimization is required for specific applications.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For benzofuran derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. derpharmachemica.comsielc.com

This technique is particularly valuable for the quantitative analysis of this compound, allowing for the precise determination of its concentration in a sample by comparing its peak area to that of a calibrated standard. An HPLC method developed for the related compound 2-chloromethylbenzofuran utilized a C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating the applicability of this approach. nih.gov By adjusting the mobile phase composition, flow rate, and detection wavelength, the method can be optimized for resolution and sensitivity. Furthermore, HPLC can be scaled up for preparative applications to isolate pure this compound from complex synthesis mixtures.

Table 2: Representative HPLC Conditions for Benzofuran Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reverse-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water gradient | Elutes compounds based on their hydrophobicity. derpharmachemica.com |

| Flow Rate | 1.0 mL/min | Controls the retention time and separation efficiency. derpharmachemica.com |

| Detection | UV at 282 nm | Monitors the elution of aromatic compounds like benzofurans. derpharmachemica.com |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Note: This table provides a general method; specific conditions must be developed and validated for this compound.

Advanced Chiral Separation Techniques (if applicable to specific derivatives)

While this compound itself is achiral, its derivatives synthesized through subsequent reactions may contain stereocenters. The separation of enantiomers is critical in pharmaceutical research, as different enantiomers can exhibit distinct biological activities. Advanced chiral separation techniques, primarily through HPLC using Chiral Stationary Phases (CSPs), are employed for this purpose.

CSPs are designed to interact differently with each enantiomer, leading to different retention times and enabling their separation. For instance, CSPs based on chiral crown ethers have been successfully used for the liquid chromatographic resolution of racemic primary amines, including derivatives like 1-(benzofuran-2-yl)alkylamines. researchgate.net The mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The development of a successful chiral separation method provides a means to analyze the enantiomeric purity of synthesized derivatives and to isolate individual enantiomers for further study. organic-chemistry.orgrsc.org

Advanced Spectroscopic Characterization of Synthesized Derivatives

Following separation and purification, advanced spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound and its derivatives.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are indispensable for elucidating the complex structures of synthesized benzofuran derivatives. mdpi.comnih.gov These experiments reveal correlations between different nuclei, providing definitive evidence of molecular connectivity.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is used to map out the proton-proton networks within the benzofuran ring system and any alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connection between different fragments of a molecule, such as confirming the attachment of the dichloromethyl group to the C2 position of the benzofuran ring by observing a correlation from the methine proton (–CHCl₂) to the carbons of the furan (B31954) ring.

Together, these 2D NMR experiments provide a complete and unambiguous structural assignment, which is crucial for confirming the identity of novel synthesized derivatives. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. mdpi.com Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

This precision allows for the calculation of a unique elemental formula for the measured mass. For this compound, HRMS would be used to confirm its molecular formula as C₉H₆Cl₂O by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for differentiating the target compound from isomers or other molecules that may have the same nominal mass but a different elemental composition, providing the ultimate confirmation of its identity. nih.gov

Table 3: Theoretical Exact Mass of this compound

| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) |

|---|

Future Research Directions and Unexplored Avenues for 2 Dichloromethyl Benzofuran Chemistry

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-(Dichloromethyl)benzofuran and its derivatives must align with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and processes. mit.edunih.govwikipedia.org Traditional synthetic routes to halogenated organic compounds often rely on hazardous reagents and volatile organic solvents. Future research should focus on developing more environmentally benign methodologies.

Key areas for exploration include:

Microwave-Assisted and Ultrasonic Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields, often under solvent-free conditions. organic-chemistry.org

Mechanochemistry: Solvent-free synthesis using ball milling is a promising green alternative that minimizes waste and can lead to the discovery of novel reaction pathways.

Benign Solvents: Research into replacing conventional chlorinated solvents with greener alternatives like water, supercritical CO₂, or ionic liquids is essential. organic-chemistry.org

Catalytic Dichloromethylation: Developing catalytic methods to introduce the dichloromethyl group, rather than using stoichiometric and often hazardous reagents, would represent a significant advancement in sustainability.

| Parameter | Hypothetical Traditional Synthesis | Proposed Green Chemistry Approach |

|---|---|---|

| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, Supercritical CO₂, Ionic Liquids, or Solvent-free (Mechanochemistry) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication |

| Reagents | Stoichiometric and hazardous chlorinating agents | Catalytic systems with safer chlorine sources |

| Waste Profile | High E-Factor (significant solvent and reagent waste) | Low E-Factor (minimal waste generation) |

Exploration of Novel Catalytic Systems for Dichloromethylbenzofuran Transformations

The dichloromethyl group on the benzofuran (B130515) ring is a latent carbonyl group and a site for nucleophilic substitution and radical reactions. Modern catalytic methods can unlock its synthetic potential in novel ways. While classical transformations are known, the application of cutting-edge catalytic systems remains an unexplored frontier.

Future research should investigate:

Transition-Metal Catalysis: Systems based on palladium, copper, nickel, and gold, which are workhorses in benzofuran synthesis, could be adapted for cross-coupling reactions involving the C-Cl bonds of the dichloromethyl group. nih.govacs.org This could enable the formation of C-C, C-N, and C-O bonds, providing access to a vast array of derivatives.

Photoredox Catalysis: Visible-light-mediated catalysis can generate radicals from alkyl halides under mild conditions. nih.gov This approach could be used to initiate radical-based transformations at the dichloromethyl position, leading to complex molecular scaffolds that are difficult to access through other means. nih.gov

Dual Catalysis: Combining transition-metal catalysis with photoredox or enzymatic catalysis could enable unprecedented transformations, leveraging the unique reactivity of the dichloromethyl group to forge complex bonds selectively.

| Catalytic System | Potential Transformation of this compound | Example of Novel Product Class |

|---|---|---|

| Palladium/Copper Catalysis | Sonogashira or Suzuki coupling at the dichloromethyl position (after conversion to a suitable precursor) | Alkynylated or Arylated 2-substituted benzofurans |

| Nickel Catalysis | Reductive coupling reactions | Dimerized benzofuran structures |

| Visible-Light Photoredox Catalysis | Radical generation for addition to alkenes or arenes | Complex polycyclic benzofuran derivatives |

| Enzymatic Catalysis | Stereoselective hydrolysis to 2-formylbenzofuran or subsequent reductions | Chiral benzofuran-2-yl-methanols |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and seamless scalability. rsc.org The application of this technology to the synthesis and derivatization of this compound could accelerate research and development.

Unexplored avenues in this area include:

Telescoped Synthesis: Designing a continuous flow process where the synthesis of the benzofuran core is immediately followed by dichloromethylation and subsequent derivatization without isolating intermediates. researchgate.net

High-Throughput Optimization: Using automated flow platforms coupled with real-time analytics (e.g., IR, MS) and machine learning algorithms to rapidly screen reaction conditions (temperature, pressure, catalyst loading, residence time) and identify optimal synthetic protocols.

Photochemistry in Flow: Implementing photoredox-catalyzed transformations of this compound in microreactors, which offer superior light penetration and temperature control compared to batch reactors, thus improving reaction efficiency and selectivity. rsc.org

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions | Highly efficient due to high surface-area-to-volume ratio |